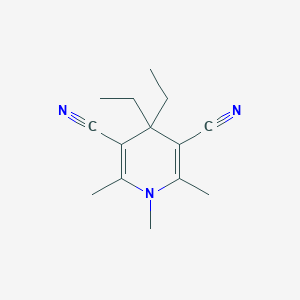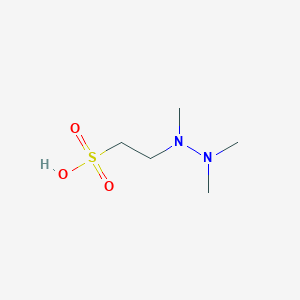![molecular formula C13H14N6O2 B14524000 N,N'-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide CAS No. 62679-01-0](/img/structure/B14524000.png)
N,N'-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenylhydrazinylidene group and two acetamide groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide typically involves the cyclization of hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of phenylhydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and green chemistry principles can make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic five-membered ring with two adjacent nitrogen atoms.
Pyrazoline: A reduced form of pyrazole with one double bond.
Indazole: A benzo-fused pyrazole derivative.
Uniqueness
N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62679-01-0 |
|---|---|
Molecular Formula |
C13H14N6O2 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-(3-acetamido-4-phenyldiazenyl-1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H14N6O2/c1-8(20)14-12-11(13(19-18-12)15-9(2)21)17-16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H3,14,15,18,19,20,21) |
InChI Key |
VEZXZQABLIMWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=NN1)NC(=O)C)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)
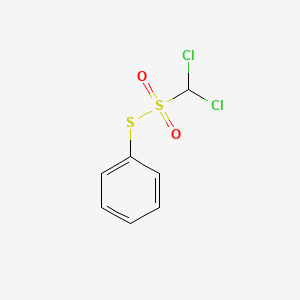
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]](/img/structure/B14523945.png)
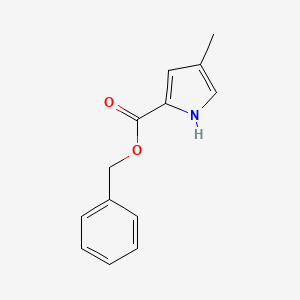
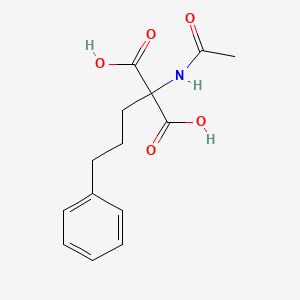
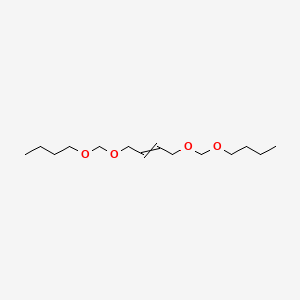
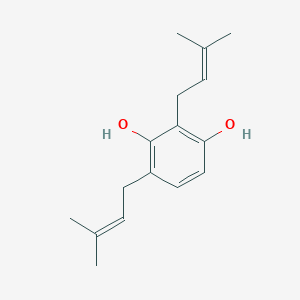
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14523968.png)
![2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14523972.png)
![1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14523975.png)
![{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide](/img/structure/B14523977.png)
